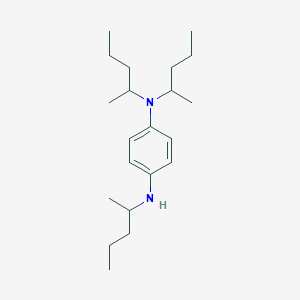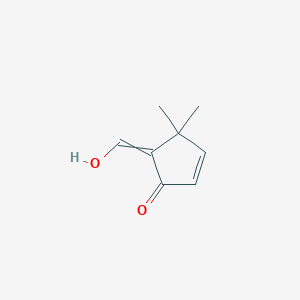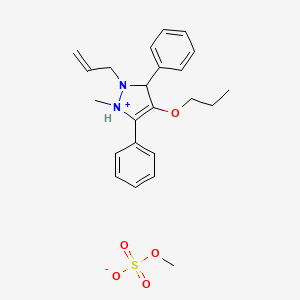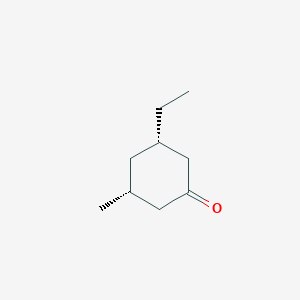![molecular formula C21H16OS B14594695 9-[4-(Methanesulfinyl)phenyl]phenanthrene CAS No. 60253-27-2](/img/structure/B14594695.png)
9-[4-(Methanesulfinyl)phenyl]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(Methanesulfinyl)phenyl]phenanthrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a methanesulfinyl group attached to the phenyl ring at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfinyl)phenyl]phenanthrene typically involves the reaction of phenanthrene with a suitable sulfinylating agent. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanesulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-(Methanesulfinyl)phenyl]phenanthrene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Bromine or nitric acid, sulfuric acid as catalyst, controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 9-[4-(Methanesulfonyl)phenyl]phenanthrene.
Reduction: Formation of 9-[4-(Methylthio)phenyl]phenanthrene.
Substitution: Formation of 9-bromo- or 9-nitrophenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
9-[4-(Methanesulfinyl)phenyl]phenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]phenanthrene involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenanthrene backbone allows for π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A parent compound with a similar aromatic structure but lacking the methanesulfinyl group.
9-Phenylphenanthrene: Similar structure with a phenyl group at the 9-position but without the sulfinyl modification.
9-[4-(Methylthio)phenyl]phenanthrene: A reduced form of 9-[4-(Methanesulfinyl)phenyl]phenanthrene with a methylthio group.
Uniqueness
This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This modification enhances the compound’s solubility and ability to participate in redox reactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60253-27-2 |
|---|---|
Molekularformel |
C21H16OS |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
9-(4-methylsulfinylphenyl)phenanthrene |
InChI |
InChI=1S/C21H16OS/c1-23(22)17-12-10-15(11-13-17)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI-Schlüssel |
AVSCEFQZCTYWDM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
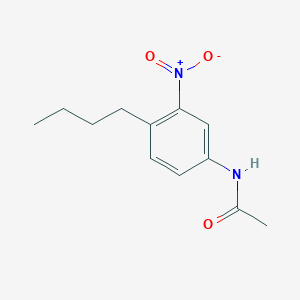



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
